molecular formula C18H22N2O3 B12175770 methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate

methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate

Cat. No.: B12175770
M. Wt: 314.4 g/mol
InChI Key: UZUAJDDVGVZEMX-UHFFFAOYSA-N
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Description

Methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate is a complex organic compound that features an indole moiety, a piperidine ring, and an ester functional group. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, and the ester group is typically formed via esterification using an alcohol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and substituted piperidine compounds .

Scientific Research Applications

Methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {1-[(1-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}acetate is unique due to its combination of an indole moiety, a piperidine ring, and an ester functional group. This unique structure allows it to interact with a variety of biological targets and exhibit diverse biological activities .

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

methyl 2-[1-(1-methylindole-2-carbonyl)piperidin-4-yl]acetate

InChI

InChI=1S/C18H22N2O3/c1-19-15-6-4-3-5-14(15)12-16(19)18(22)20-9-7-13(8-10-20)11-17(21)23-2/h3-6,12-13H,7-11H2,1-2H3

InChI Key

UZUAJDDVGVZEMX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N3CCC(CC3)CC(=O)OC

Origin of Product

United States

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